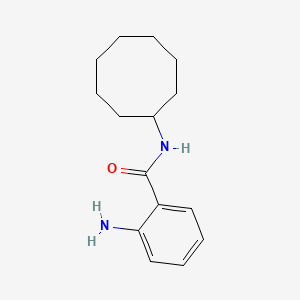

2-amino-N-cyclooctylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-amino-N-cyclooctylbenzamide is a useful research compound. Its molecular formula is C15H22N2O and its molecular weight is 246.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Green Synthesis Methods

Research has explored the use of catalysts like Co-CNTs for the cyclo-condensation of o-aminobenzamide with aldehydes, a reaction relevant to the synthesis of compounds similar to 2-amino-N-cyclooctylbenzamide. This method provides an environmentally friendly, high-yield, and time-efficient synthesis approach compared to traditional methods, highlighting the importance of green chemistry in the development of new compounds (Safari & Gandomi-Ravandi, 2013).

Anticancer Applications

The 2-aminobenzamide scaffold, closely related to this compound, has been utilized in the development of new histone deacetylase (HDAC) inhibitors. These compounds have shown efficacy in reducing tumor volumes in models of human colon cancer, suggesting potential therapeutic applications in cancer treatment. The effectiveness of these inhibitors, comparable to established controls, indicates the therapeutic potential of 2-aminobenzamide derivatives in oncology (Kiyokawa et al., 2010).

Catalysis and Synthesis Innovation

Innovative methods have been developed for the synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones using tetrabutylammonium bromide (TBAB) as a novel ionic liquid catalyst. This metal- and oxidant-free approach, relevant to the synthesis of this compound derivatives, underscores the advancements in catalysis and synthetic methodologies, offering efficient, sustainable, and versatile pathways for compound development (Davoodnia et al., 2010).

Fluorescence Labeling and Analysis

2-Aminobenzamide, a compound structurally related to this compound, is used as a fluorescence label for carbohydrates, aiding in the analysis and understanding of complex biological molecules. This application demonstrates the versatility of 2-aminobenzamide derivatives in biochemical research, providing tools for detailed molecular analysis and insights into biological systems (Cumpstey et al., 2000).

将来の方向性

作用機序

Target of Action

The primary targets of 2-amino-N-cyclooctylbenzamide are histone deacetylase (HDAC) and breakpoint cluster Abl (Bcr-Abl) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. Bcr-Abl is an abnormal tyrosine kinase that is the hallmark of chronic myeloid leukemia.

Mode of Action

This compound interacts with its targets by inhibiting their activity . It inhibits the deacetylase activity of HDAC, leading to an increase in acetylation levels of histones. This compound also inhibits the kinase activity of Bcr-Abl, preventing the phosphorylation of substrates involved in cell signaling pathways .

Biochemical Pathways

The inhibition of HDAC and Bcr-Abl by this compound affects multiple biochemical pathways. The inhibition of HDAC leads to an increase in the acetylation of histones, which can affect gene expression. The inhibition of Bcr-Abl prevents the phosphorylation of substrates involved in cell signaling pathways, which can affect cell proliferation and survival .

Result of Action

The molecular and cellular effects of this compound’s action include changes in gene expression due to increased histone acetylation and alterations in cell signaling due to the inhibition of Bcr-Abl. These changes can lead to effects such as decreased cell proliferation and increased cell death .

特性

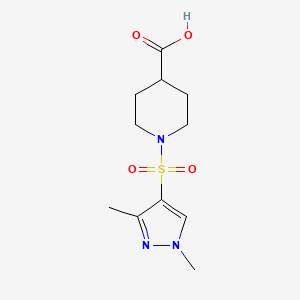

IUPAC Name |

2-amino-N-cyclooctylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c16-14-11-7-6-10-13(14)15(18)17-12-8-4-2-1-3-5-9-12/h6-7,10-12H,1-5,8-9,16H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYLLPEVMDNPMNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC(=O)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390881 |

Source

|

| Record name | 2-amino-N-cyclooctylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401589-18-2 |

Source

|

| Record name | 2-amino-N-cyclooctylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8a-Methyl-hexahydro-pyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B1274652.png)

![1-[4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine](/img/structure/B1274653.png)

![4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274662.png)

![3-[3-(2-Furyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1274667.png)

![4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid](/img/structure/B1274668.png)